An In-depth Technical Guide to 4,6-Decadienoic Acid: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 4,6-Decadienoic Acid: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-decadienoic acid, a polyunsaturated fatty acid with the molecular formula C₁₀H₁₆O₂, represents a class of conjugated dienoic acids. The conjugated double bond system imparts unique chemical reactivity and physical properties to this molecule, making it a subject of interest in various research fields, including organic synthesis and drug discovery. The specific arrangement of the double bonds at the 4th and 6th positions of the ten-carbon chain allows for various stereoisomers, with the (4E,6E) isomer being a common configuration. This guide provides a comprehensive overview of the physical and chemical properties of 4,6-decadienoic acid, a detailed protocol for its synthesis, and in-depth methodologies for its characterization.
Physical and Chemical Properties
The physical and chemical properties of 4,6-decadienoic acid are largely dictated by its ten-carbon backbone, the carboxylic acid functional group, and the conjugated diene system. While experimental data for all isomers of 4,6-decadienoic acid is not extensively documented, the following table summarizes key known and predicted properties, with some data for the related (2E,4E)-decadienoic acid provided for comparison.
| Property | Value (Predicted for (4E,6E)-4,6-decadienoic acid unless otherwise noted) | Reference/Justification |
| Molecular Formula | C₁₀H₁₆O₂ | - |
| Molecular Weight | 168.23 g/mol | - |
| CAS Number | 60388-65-0 ((4E,6E)-isomer) | [1] |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar medium-chain fatty acids. |
| Melting Point | Not readily available. Predicted to be low. | - |
| Boiling Point | 293.6 °C at 760 mmHg (for (2E,4E)-isomer) | [2] |
| Density | 0.958 g/cm³ (for (2E,4E)-isomer) | [2] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dichloromethane. Sparingly soluble in water. | The hydrophobic carbon chain dominates its solubility profile. |
| pKa | ~4-5 | Typical for a carboxylic acid. |
Synthesis of (4E,6E)-4,6-Decadienoic Acid
A plausible and efficient method for the stereoselective synthesis of (4E,6E)-4,6-decadienoic acid is through a Wittig reaction, which is a reliable method for forming carbon-carbon double bonds.[2][3]
Proposed Synthetic Pathway
The synthesis can be envisioned via the reaction of a stabilized phosphorus ylide with an α,β-unsaturated aldehyde.
Caption: Proposed synthetic pathway for (4E,6E)-4,6-decadienoic acid.
Experimental Protocol: Synthesis of (4E,6E)-4,6-Decadienoic Acid
Step 1: Preparation of the Phosphonium Ylide
-
To a solution of triphenylphosphine in toluene, add ethyl 4-bromobutanoate.
-
Heat the mixture at reflux for 24 hours to form the corresponding phosphonium salt.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold toluene and dry under vacuum.
-
Suspend the phosphonium salt in dry tetrahydrofuran (THF) and cool to 0 °C.
-
Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to the suspension until a deep red or orange color persists, indicating the formation of the ylide.
Step 2: Wittig Reaction
-
In a separate flask, dissolve (E)-pent-2-enal in dry THF and cool to 0 °C.
-
Slowly add the freshly prepared ylide solution to the aldehyde solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4E,6E)-4,6-decadienoate.
Step 3: Hydrolysis
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4,6-decadienoic acid by column chromatography on silica gel.
Spectroscopic Characterization
A thorough characterization is essential to confirm the structure and purity of the synthesized 4,6-decadienoic acid.
Predicted Spectroscopic Data for (4E,6E)-4,6-Decadienoic Acid
¹H NMR (400 MHz, CDCl₃):
-
δ 10-12 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 5.5-6.5 ppm (m, 4H): Olefinic protons of the conjugated diene (-CH=CH-CH=CH-). The coupling patterns will be complex due to vicinal and allylic couplings.
-
δ 2.2-2.5 ppm (m, 4H): Methylene protons adjacent to the carboxylic acid and the diene (-CH₂-COOH and -CH₂-CH=).
-
δ 1.4-1.6 ppm (m, 2H): Methylene protons of the propyl group (-CH₂-CH₂-CH₃).
-
δ 0.9-1.0 ppm (t, 3H): Methyl protons of the propyl group (-CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~179 ppm: Carboxylic acid carbon (-COOH).
-
δ 125-140 ppm: Olefinic carbons of the conjugated diene.
-
δ ~34 ppm: Methylene carbon alpha to the carboxyl group.
-
δ ~32 ppm: Methylene carbon alpha to the diene.
-
δ ~22 ppm: Methylene carbon of the propyl group.
-
δ ~13 ppm: Methyl carbon of the propyl group.
Infrared (IR) Spectroscopy (neat):
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[4]
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid (dimer). Conjugation may lower this frequency slightly.[5]
-
~1650-1600 cm⁻¹ (medium, multiple bands): C=C stretches of the conjugated diene.
-
~990 cm⁻¹ (strong): C-H bend for the trans double bonds.
Mass Spectrometry (MS):
-
[M]⁺: Molecular ion peak at m/z 168.
-
[M-H₂O]⁺: Fragment corresponding to the loss of water.
-
[M-COOH]⁺: Fragment corresponding to the loss of the carboxyl group.
-
Other characteristic fragmentation patterns of unsaturated fatty acids.
Experimental Protocol: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified 4,6-decadienoic acid in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid sample (or a thin film if solid) between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS).[1][6] For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.[7]
Chemical Reactivity and Stability
The chemical reactivity of 4,6-decadienoic acid is primarily influenced by the carboxylic acid group and the conjugated diene system.
Caption: Key chemical reactions of 4,6-decadienoic acid.
-
Esterification: Like other carboxylic acids, 4,6-decadienoic acid can undergo Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[8]
-
Reactions of the Conjugated Diene: The conjugated diene system is susceptible to electrophilic addition reactions.[9][10][11][12] Depending on the reaction conditions (temperature), both 1,2- and 1,4-addition products can be formed. It can also participate as the diene component in Diels-Alder reactions.
-
Oxidative Stability: As a polyunsaturated fatty acid, 4,6-decadienoic acid is prone to oxidation, especially in the presence of oxygen, light, and metal ions.[6][9][12] The conjugated system can influence its oxidative stability compared to non-conjugated dienes.[13] Proper storage under an inert atmosphere and at low temperatures is recommended to prevent degradation.
Conclusion
4,6-decadienoic acid is a molecule with interesting structural features that warrant further investigation. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, a plausible synthetic route, and detailed protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and similar conjugated fatty acids, facilitating further exploration of their potential applications in various scientific disciplines.
References
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NextSDS. (4E,6E)-4,6-Decadienoic acid — Chemical Substance Information. [Link]
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Chemistry LibreTexts. (2024, March 17). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. [Link]
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Chemistry Steps. (2020, January 28). 1,2 and 1,4 Electrophilic Addition to Dienes. [Link]
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OpenStax. (2023, September 20). 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. In Organic Chemistry. [Link]
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Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. [Link]
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YouTube. (2021, February 19). Conjugate Diene Addition | Kinetic vs Thermodynamic | 16.4 Organic Chemistry. [Link]
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